molecular formula C15H30O6 B15190950 1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- CAS No. 63364-38-5

1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl-

Katalognummer: B15190950
CAS-Nummer: 63364-38-5
Molekulargewicht: 306.39 g/mol
InChI-Schlüssel: WYEDBMPUQDXWEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- is a cyclic organic peroxide compound. It is known for its unique structure and properties, which make it useful in various industrial and scientific applications. This compound is often used as an initiator in polymerization processes, particularly in the production of controlled rheology polypropylene (CR-PP) and low-density polyethylene (LDPE).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally involves the formation of the cyclic peroxide structure through a series of oxidation reactions. Common reagents used in the synthesis include hydrogen peroxide and various organic solvents.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control over temperature, pressure, and reaction time is maintained. The use of catalysts and stabilizers is common to ensure high yield and purity of the final product. The compound is usually produced in solution form, often in odorless mineral spirits, to facilitate its handling and application in polymerization processes .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often leading to the formation of different peroxides.

    Reduction: Under certain conditions, it can be reduced to form simpler organic compounds.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, organic solvents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. In polymerization processes, the compound acts as an initiator, leading to the formation of polymers with controlled rheology properties .

Wissenschaftliche Forschungsanwendungen

1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The compound’s effectiveness as an initiator is due to its ability to generate a controlled and sustained release of free radicals under specific conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- is unique due to its specific molecular structure, which provides distinct advantages in terms of stability and reactivity. Its ability to generate free radicals in a controlled manner makes it particularly valuable in the production of polymers with precise rheological properties .

Eigenschaften

CAS-Nummer

63364-38-5

Molekularformel

C15H30O6

Molekulargewicht

306.39 g/mol

IUPAC-Name

3,3,6,6,9,9-hexaethyl-1,2,4,5,7,8-hexaoxonane

InChI

InChI=1S/C15H30O6/c1-7-13(8-2)16-18-14(9-3,10-4)20-21-15(11-5,12-6)19-17-13/h7-12H2,1-6H3

InChI-Schlüssel

WYEDBMPUQDXWEF-UHFFFAOYSA-N

Kanonische SMILES

CCC1(OOC(OOC(OO1)(CC)CC)(CC)CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.